

An In-Depth Technical Guide to 5-Isopropyl-1H-indene

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Compound of Interest

Compound Name: 5-Isopropyl-1H-indene

CAS No.: 181954-91-6

Cat. No.: B069427

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Isopropyl-1H-indene**, a substituted indene derivative of interest in medicinal chemistry and materials science. While a specific CAS number for this compound is not publicly cataloged, this document outlines a plausible synthetic route, predicted physicochemical properties based on related structures, and potential biological applications, with a focus on its role as a potential modulator of cellular signaling pathways. Detailed experimental protocols, data tables, and pathway diagrams are provided to support further research and development efforts.

Introduction to Substituted Indenes

Indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, serves as a scaffold for a wide range of molecules with significant biological and material properties. Substituted indenenes, in particular, have garnered attention in drug discovery for their diverse pharmacological activities. The introduction of alkyl groups, such as an isopropyl moiety, can significantly influence the lipophilicity, steric profile, and metabolic stability of the

parent molecule, thereby modulating its biological activity. This guide focuses on the 5-isopropyl substituted variant of 1H-indene, providing a foundational resource for its synthesis, characterization, and potential applications.

Physicochemical and Spectral Data

While experimental data for **5-Isopropyl-1H-indene** is not readily available in the literature, the following table summarizes key quantitative data for the parent 1H-indene and closely related 5-alkyl-1H-indene derivatives to provide a reasonable estimate of its properties.

Property	1H-Indene	5-Methyl-1H-indene	5-Ethyl-1H-indene	Predicted 5-Isopropyl-1H-indene
CAS Number	95-13-6	7480-80-0[1]	66256-31-3[2]	Not available
Molecular Formula	C ₉ H ₈	C ₁₀ H ₁₀	C ₁₁ H ₁₂	C ₁₂ H ₁₄
Molecular Weight (g/mol)	116.16	130.19[1]	144.21	158.24
Boiling Point (°C)	181-182	Not available	Not available	~200-220
Melting Point (°C)	-5 to -3	Not available	Not available	< 0
Density (g/mL at 25°C)	0.996	Not available	Not available	~0.98
¹ H NMR (CDCl ₃ , δ ppm)	See below	See below	Not available	See predicted data below
¹³ C NMR (CDCl ₃ , δ ppm)	See below	Not available	Not available	See predicted data below

Predicted NMR Data for **5-Isopropyl-1H-indene**:

- ¹H NMR (300 MHz, CDCl₃): δ 7.30-7.10 (m, 3H, Ar-H), 6.85 (dt, J ≈ 5.5, 2.0 Hz, 1H, C2-H), 6.50 (dt, J ≈ 5.5, 2.0 Hz, 1H, C3-H), 3.35 (t, J ≈ 2.0 Hz, 2H, C1-H₂), 2.95 (sept, J ≈ 7.0 Hz,

1H, CH(CH₃)₂, 1.25 (d, J ≈ 7.0 Hz, 6H, CH(CH₃)₂) ppm.

- ¹³C NMR (75 MHz, CDCl₃): δ 145.5, 144.0, 142.0, 132.0, 126.5, 125.0, 123.0, 121.0, 39.0, 34.0, 24.0 ppm.

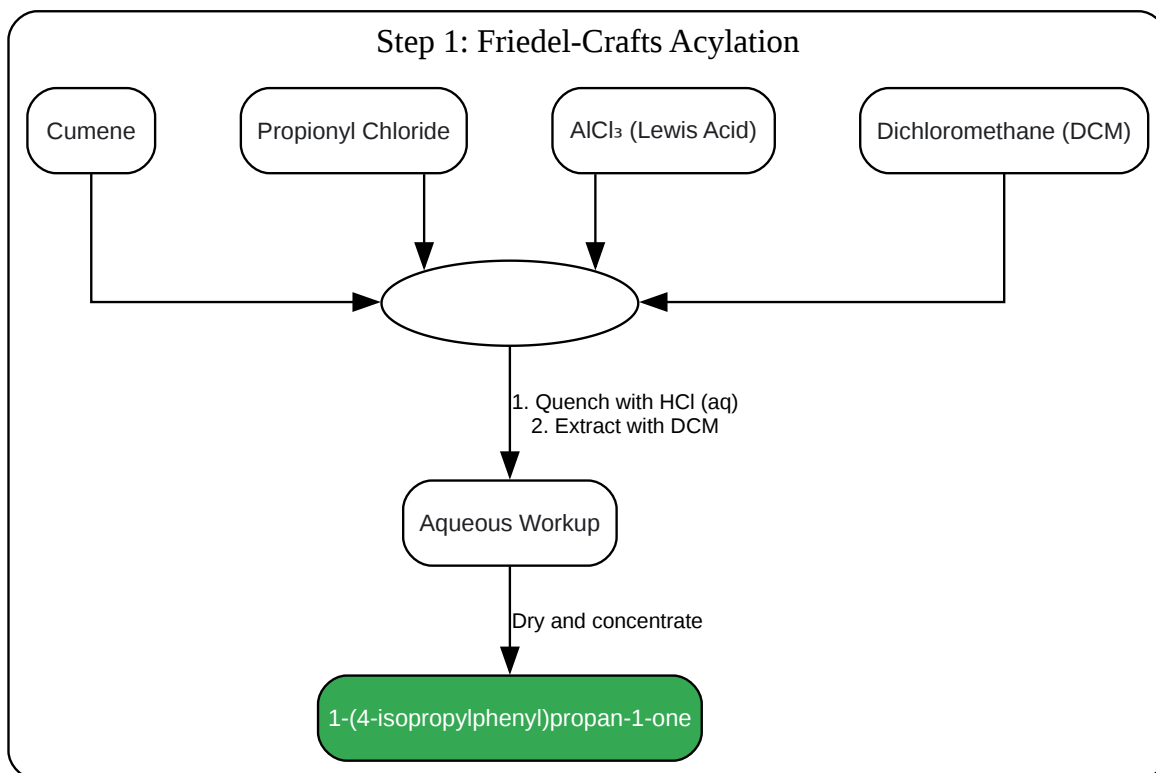
Note: Predicted values are based on the analysis of spectral data for 1H-indene and other alkyl-substituted indenenes.

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of **5-Isopropyl-1H-indene** is via a Friedel-Crafts acylation of cumene (isopropylbenzene) followed by reduction and cyclization. The following is a detailed, generalized experimental protocol that can be adapted for this synthesis.

Synthesis of 1-(4-isopropylphenyl)propan-1-one (Friedel-Crafts Acylation)

Workflow Diagram:



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Caption: Workflow for the Friedel-Crafts acylation of cumene.

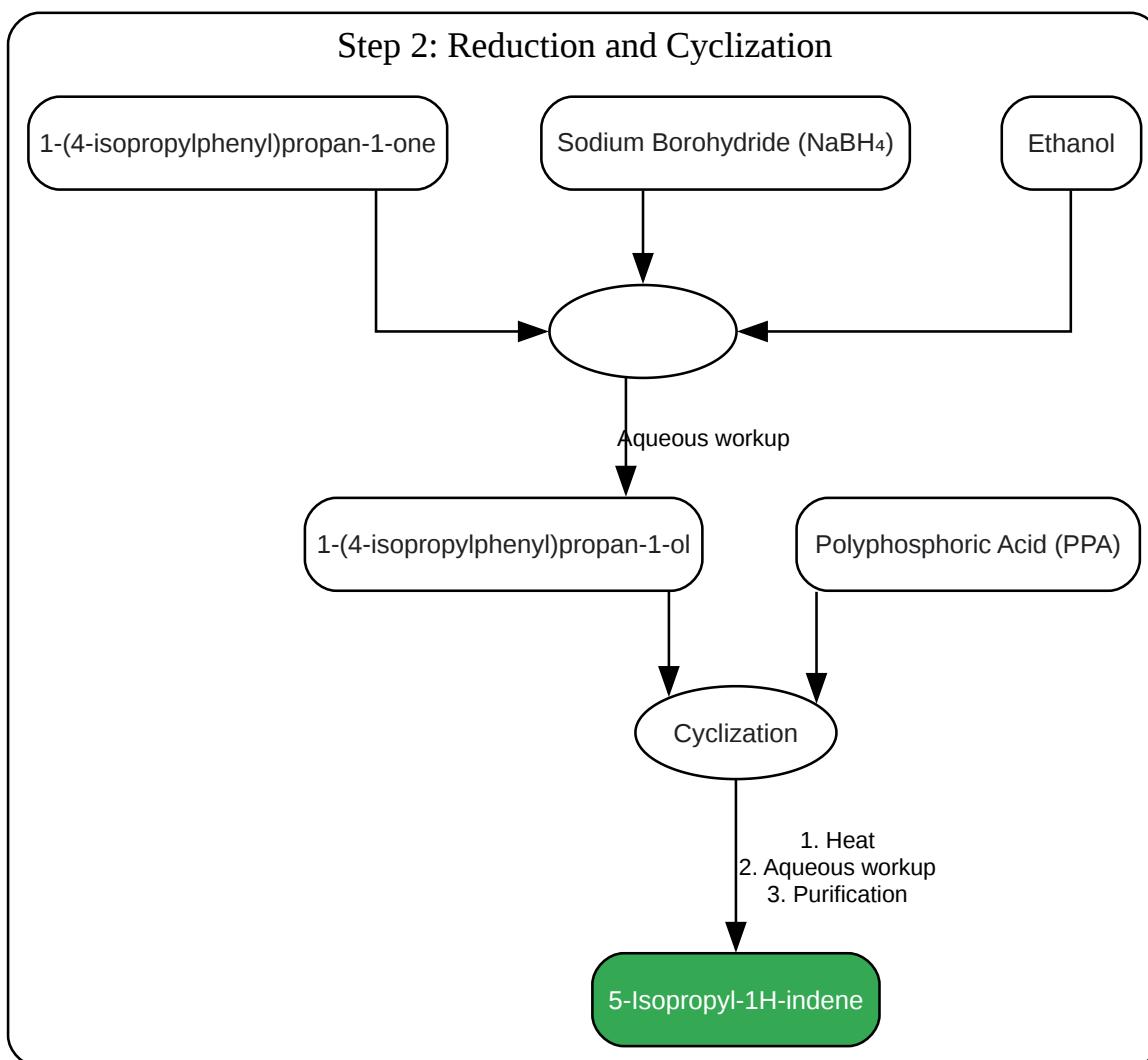
Methodology:

- To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 5 mL/mmol of cumene) under a nitrogen atmosphere at 0°C, add propionyl chloride (1.1 eq) dropwise.
- Stir the mixture for 15 minutes at 0°C.
- Add cumene (1.0 eq) dropwise, maintaining the temperature at 0°C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated hydrochloric acid (10:1 v/v).
- Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
- Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude product, 1-(4-isopropylphenyl)propan-1-one, which can be purified by column chromatography on silica gel.

Synthesis of 5-Isopropyl-1H-indene (Reduction and Cyclization)

Workflow Diagram:



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Caption: Workflow for the reduction and cyclization to form **5-Isopropyl-1H-indene**.

Methodology:

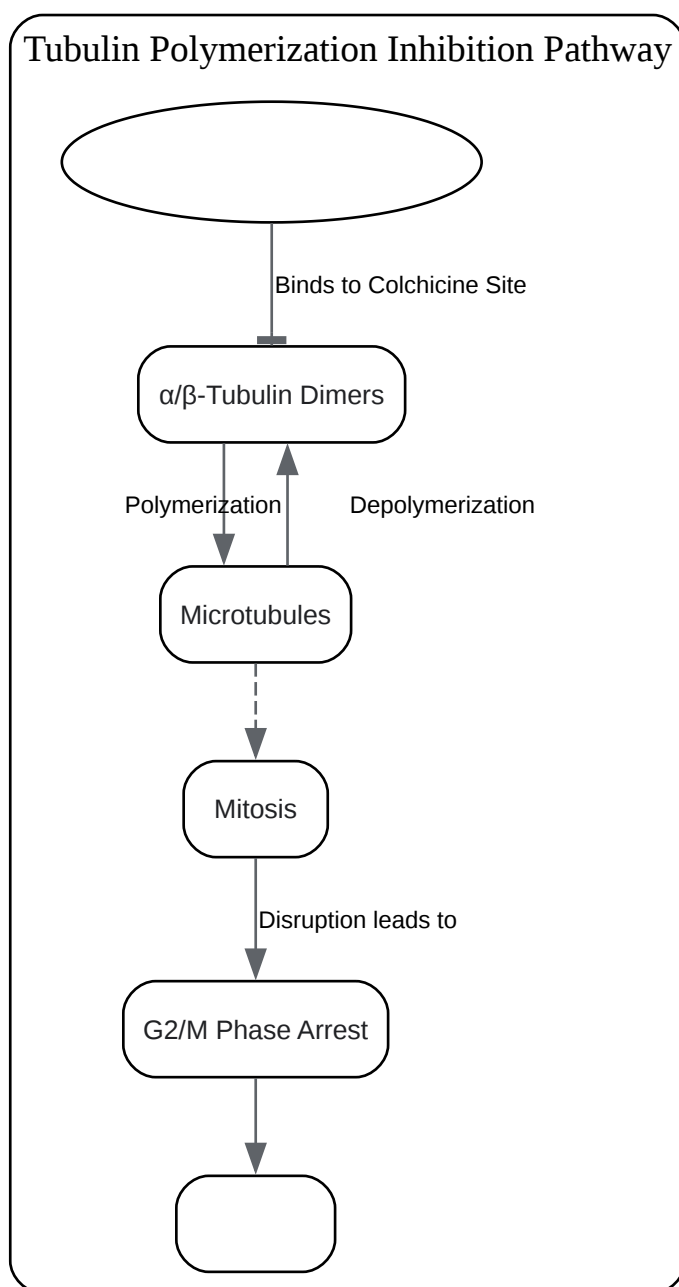
- Dissolve 1-(4-isopropylphenyl)propan-1-one (1.0 eq) in ethanol (10 mL/mmol) at room temperature.
- Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 30°C.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

- Upon completion, carefully add water to quench the excess sodium borohydride, followed by 1M HCl to neutralize the solution.
- Extract the product with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
- Add the crude alcohol to polyphosphoric acid (10 eq by weight) and heat the mixture to 80-100°C for 1-2 hours.
- Monitor the cyclization by TLC.
- After completion, cool the mixture and pour it onto crushed ice.
- Extract the product with diethyl ether or hexane (3 x volume of aqueous layer).
- Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.
- Purify the crude product by column chromatography on silica gel to afford **5-Isopropyl-1H-indene**.

Potential Biological Activity and Signaling Pathway

Several substituted indene derivatives have been investigated as potent anticancer agents, with a notable mechanism of action being the inhibition of tubulin polymerization. These agents bind to the colchicine-binding site on β -tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Signaling Pathway Diagram:



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Caption: Proposed mechanism of action for indene derivatives as tubulin polymerization inhibitors.

The isopropyl group on the indene scaffold can potentially enhance binding to the hydrophobic colchicine pocket, making **5-Isopropyl-1H-indene** and its derivatives interesting candidates for further investigation as antimetabolic agents.

Conclusion

This technical guide provides a foundational understanding of **5-Isopropyl-1H-indene** for researchers in drug development and related fields. While this specific molecule is not extensively documented, by leveraging data from analogous compounds, a clear path for its synthesis, characterization, and potential biological evaluation has been outlined. The provided experimental protocols and pathway diagrams serve as a starting point for further exploration of this and other substituted indenenes as potentially valuable therapeutic agents.

Disclaimer

The information provided in this document, particularly regarding the synthesis and properties of **5-Isopropyl-1H-indene**, is based on established chemical principles and data from related compounds. The experimental protocols are intended as a guide and should be adapted and optimized under appropriate laboratory conditions by qualified personnel. All chemical syntheses should be performed with appropriate safety precautions.

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References

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